1,4-Dioxa-8-azaspiro[4.5]decane

Organic Synthesis Medicinal Chemistry Reactivity

1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), also referred to as 4-piperidone ethylene ketal, is a spirocyclic heterocyclic amine belonging to the class of protected piperidone derivatives. It exists as a clear, colorless to pale yellow liquid with a molecular weight of 143.18 g/mol and a molecular formula of C7H13NO2.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 177-11-7
Cat. No. B043230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-8-azaspiro[4.5]decane
CAS177-11-7
Synonyms4,4-(Ethylenedioxy)piperidine;  4-Piperidinone Ethylene Acetal;  4-Piperidinone, Cyclic 1,2-Ethanediyl Acetal;  4-Piperidone Ethylene Acetal;  4-Piperidone Ethylene Ketal;  8-Aza-1,4-dioxaspiro[4.5]decane; 
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CNCCC12OCCO2
InChIInChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2
InChIKeyKPKNTUUIEVXMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7): Technical Specifications and Procurement Baseline


1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), also referred to as 4-piperidone ethylene ketal, is a spirocyclic heterocyclic amine belonging to the class of protected piperidone derivatives. It exists as a clear, colorless to pale yellow liquid with a molecular weight of 143.18 g/mol and a molecular formula of C7H13NO2 . The compound features a piperidine ring spiro-fused with a 1,3-dioxolane moiety, which effectively masks the ketone carbonyl of the parent 4-piperidone. This structural motif confers distinct physicochemical and reactivity properties, making it a versatile building block in organic synthesis and medicinal chemistry .

Why Piperidine or Morpholine Cannot Simply Replace 1,4-Dioxa-8-azaspiro[4.5]decane


While simple cyclic secondary amines like piperidine, pyrrolidine, and morpholine share the same nitrogen-containing core, they lack the spirocyclic 1,3-dioxolane ketal functionality present in 1,4-dioxa-8-azaspiro[4.5]decane. This structural difference leads to significant divergences in basicity (pKa), steric bulk, solubility profiles, and, crucially, the ability to act as a masked ketone equivalent [1]. In synthetic applications, substituting 1,4-dioxa-8-azaspiro[4.5]decane with a simpler amine would result in the loss of the latent carbonyl group, preventing subsequent deprotection and functionalization steps that are central to many synthetic routes . Therefore, direct substitution is not chemically equivalent and would alter the entire synthetic pathway and final product.

Quantitative Differentiation of 1,4-Dioxa-8-azaspiro[4.5]decane vs. Key Analogs


Modulated Basicity: pKa of 1,4-Dioxa-8-azaspiro[4.5]decane vs. Simple Cyclic Amines

The basicity of 1,4-dioxa-8-azaspiro[4.5]decane is distinct from that of common cyclic secondary amines. Its predicted pKa value is 10.92 ± 0.20 , which is lower than that of piperidine (pKa 11.22) [1] and pyrrolidine (pKa 11.27) [2], but substantially higher than that of morpholine (pKa 8.36) [3]. This places its proton affinity in a unique range, potentially influencing its behavior in acid-base reactions, salt formation, and as a nucleophile.

Organic Synthesis Medicinal Chemistry Reactivity

Physical State and Volatility: Boiling Point and Density Comparison

1,4-Dioxa-8-azaspiro[4.5]decane exhibits a significantly higher boiling point (108-110 °C at 35 hPa) compared to its simpler amine analogs (e.g., piperidine bp 106 °C at atmospheric pressure [1]; pyrrolidine bp 87-89 °C at atmospheric pressure [2]). Its density is also markedly higher at 1.11 g/cm³ at 20 °C , versus piperidine (0.86 g/cm³) [1] and pyrrolidine (0.866 g/cm³) [2]. This is a direct consequence of the increased molecular weight and polarity introduced by the 1,3-dioxolane ring.

Physical Chemistry Process Chemistry Handling & Storage

Fungicidal Activity of Derivatives: In Vitro Inhibition of Plant Pathogens

While the parent compound is a building block, its derivatives demonstrate significant fungicidal activity. In a patent evaluating substituted 1,4-dioxa-8-azaspiro[4.5]decanes, several compounds showed strong in vitro growth inhibition of key plant pathogenic fungi [1]. For instance, Compound 2 exhibited 90-100% inhibition against all tested pathogens (R. solani, C. capsici, D. oryzae, F. oxysporum, P. oryzae), while Compound 6 showed 90-100% inhibition against R. solani and 60-90% against others [1]. This level of broad-spectrum activity demonstrates the potential of this scaffold over simpler piperidine-based fungicides.

Agrochemical Fungicide Crop Protection

Purity Specification and Analytical Traceability

Commercially available 1,4-dioxa-8-azaspiro[4.5]decane is supplied with a well-defined purity specification. A common grade is ≥98.0% by GC (area%) . This high level of purity, coupled with defined physical constants like density (1.110-1.115 at 20 °C) and a clear refractive index (n20/D 1.4819) , ensures reliable and reproducible performance in synthesis. This level of quality control is critical for academic and industrial users, and serves as a key differentiator against less rigorously characterized, lower-purity alternatives or in-house preparations.

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for 1,4-Dioxa-8-azaspiro[4.5]decane in R&D and Production


Synthesis of Spirocyclic Phosphazenes for Materials Science

1,4-Dioxa-8-azaspiro[4.5]decane serves as a critical heterocyclic amine building block for the preparation of fully substituted spiro-ansa-spiro (sas) and spiro-bino-spiro (sbs) phosphazenes [1]. Its specific steric and electronic properties, stemming from the spirocyclic ketal, lead to unique substitution patterns and are essential for achieving the desired molecular architecture. This is a key application where simpler amines like piperidine or morpholine would not yield the same structural outcome [1].

Agrochemical Discovery: Development of Novel Fungicidal Agents

The 1,4-dioxa-8-azaspiro[4.5]decane core is a validated scaffold for the development of next-generation fungicides with activity against resistant plant pathogens [2]. Patent data demonstrates that specific derivatives of this compound exhibit 90-100% in vitro inhibition of economically important fungi like Rhizoctonia solani and Fusarium oxysporum [2]. Its use is justified when targeting broad-spectrum activity and overcoming resistance to conventional triazole or strobilurin fungicides [2].

Medicinal Chemistry: σ1 Receptor Ligand Development

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have shown high affinity for the σ1 receptor, a target for pain, neuroprotection, and oncology. For example, a specific fluorinated derivative demonstrated a Ki of 5.4 ± 0.4 nM, with 30-fold selectivity over σ2 receptors [3]. The spirocyclic nature of the core contributes to a favorable lipophilicity profile and enhanced target selectivity, making it a valuable starting point for optimizing pharmacokinetic properties [3].

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